(2-Bromoethoxy)cyclobutane

Medicinal Chemistry Organic Synthesis Conformational Analysis

(2-Bromoethoxy)cyclobutane (CAS 1248321-92-7, molecular formula C6H11BrO, molecular weight 179.05 g/mol) is a cyclic organic compound consisting of a cyclobutane ring substituted with a 2-bromoethoxy group via an ether linkage. It is primarily used as a chemical building block and synthetic intermediate in organic synthesis and medicinal chemistry research, where the bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of the cyclobutyl motif into more complex molecular architectures.

Molecular Formula C6H11BrO
Molecular Weight 179.05 g/mol
CAS No. 1248321-92-7
Cat. No. B1527481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromoethoxy)cyclobutane
CAS1248321-92-7
Molecular FormulaC6H11BrO
Molecular Weight179.05 g/mol
Structural Identifiers
SMILESC1CC(C1)OCCBr
InChIInChI=1S/C6H11BrO/c7-4-5-8-6-2-1-3-6/h6H,1-5H2
InChIKeyIOGJSQPKPOTIOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromoethoxy)cyclobutane CAS 1248321-92-7: Properties and Supplier Specifications for Research Procurement


(2-Bromoethoxy)cyclobutane (CAS 1248321-92-7, molecular formula C6H11BrO, molecular weight 179.05 g/mol) is a cyclic organic compound consisting of a cyclobutane ring substituted with a 2-bromoethoxy group via an ether linkage . It is primarily used as a chemical building block and synthetic intermediate in organic synthesis and medicinal chemistry research, where the bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of the cyclobutyl motif into more complex molecular architectures .

Why (2-Bromoethoxy)cyclobutane Cannot Be Interchanged with Other Cycloalkyl Bromoethers in Research Applications


Generic substitution among bromoalkyl cyclobutane derivatives is not scientifically valid due to quantifiable differences in ring strain energy, steric profile, and alkyl chain length that directly affect nucleophilic substitution kinetics and downstream product properties. The cyclobutane ring possesses approximately 26.3 kcal/mol of strain energy and a unique puckered conformation with bond angles of ~88°, distinguishing it from both cyclopropane (higher strain) and cyclopentane/cyclohexane (lower strain) systems . Additionally, cyclobutane derivatives undergo nucleophilic substitution reactions with measurably different difficulty compared to corresponding cyclopentane and cyclohexane derivatives; the small C–C–C bond angle must expand for the system to progress to either an SN1 intermediate or an SN2 transition state, creating ring-size-dependent reactivity profiles [1]. The specific combination of the cyclobutane ring with a two-carbon bromoethoxy spacer (rather than bromomethoxy or bromopropoxy alternatives) produces a unique spatial arrangement that is not interchangeable without altering reaction outcomes.

(2-Bromoethoxy)cyclobutane: Evidence-Based Differentiation from Closest Analogs and Substitutes


Cyclobutane vs. Cyclopentane/Cyclohexane Bromoethers: Quantified Ring Strain and Conformational Differences

The cyclobutane ring in (2-bromoethoxy)cyclobutane possesses approximately 26.3 kcal/mol of strain energy and a puckered conformation with bond angles of ~88°, compared to cyclopentane (strain energy ~6.5 kcal/mol, bond angles ~108°) and cyclohexane (strain energy ~0 kcal/mol, chair conformation with ~109.5° bond angles) . This quantifiable difference in ring strain directly impacts the physicochemical properties of molecules incorporating the cyclobutyl motif. In drug design applications, incorporation of cyclobutane scaffolds enhances physicochemical and pharmacokinetic properties compared to flat arene rings or larger cycloalkyl systems: polysubstituted cyclobutanes with high Fsp3 provide improved solubility due to their nonplanar substituent vectors [1].

Medicinal Chemistry Organic Synthesis Conformational Analysis

Two-Carbon Spacer Length: Differentiation from (Bromomethoxy)cyclobutane and (3-Bromopropoxy)cyclobutane Analogs

(2-Bromoethoxy)cyclobutane (C6H11BrO, MW 179.05 g/mol) differs quantitatively from the one-carbon shorter (bromomethoxy)cyclobutane analog and the one-carbon longer (3-bromopropoxy)cyclobutane analog (CAS 1247892-36-9, C7H13BrO, MW 193.08 g/mol) . The two-carbon ethylene spacer provides a specific distance between the reactive bromine center and the cyclobutane ring that is distinct from both one-carbon and three-carbon alternatives. In antibody-drug conjugate (ADC) linker applications, cyclobutyl-substituted linkers exhibit strong efficacy: anti-CD22 disulfide-linked pyrrolobenzodiazepine conjugates containing cyclobutyl-substituted disulfide linkers exhibited strong efficacy in a WSU-DLCL2 xenograft mouse model, whereas an ADC derived from a cyclopropyl linker was inactive [1]. Furthermore, replacing valine with a cyclobutyl moiety in linker technologies leads to increased plasma stability [2].

Linker Chemistry Drug Conjugation SAR Studies

Nucleophilic Substitution Reactivity: Cyclobutane Derivatives Show Reduced SN2 Rates vs. Cyclopentane/Cyclohexane Analogs

Cyclobutane derivatives undergo nucleophilic substitution reactions with measurably different kinetics compared to the corresponding cyclopentane and cyclohexane derivatives. According to established synthetic chemistry principles documented in Science of Synthesis, the small C–C–C bond angle in cyclobutane must expand for the system to progress to either an SN1 intermediate or an SN2 transition state, resulting in greater difficulty for nucleophilic substitution compared to larger ring systems [1]. In comparative reactivity studies of cycloalkyl bromides, bromocyclopentane reacts approximately 10% more rapidly than the acyclic model 3-bromopentane, while cyclobutyl systems show slower reactivity due to the higher energy barrier for bond angle expansion during the transition state [2].

Synthetic Chemistry Reaction Kinetics Process Development

Supplier Purity Specifications and Storage Requirements for Research Procurement

Commercially available (2-bromoethoxy)cyclobutane is supplied with documented purity specifications across multiple vendors. Sigma-Aldrich (Enamine catalog EN300-212933) lists purity at 95% with storage temperature at 4°C and physical form as liquid . Leyan (Catalog 1310104) supplies the compound at 97% purity with pricing transparency across multiple quantity tiers from 50mg to 2.5g . CymitQuimica (Ref. 3D-YZB32192) offers minimum 95% purity with detailed pricing at 25mg and 250mg scales . Recommended storage conditions include storage at -4°C for 1-2 weeks, with longer storage periods requiring -20°C (1-2 years) [1].

Quality Control Research Procurement Compound Handling

(2-Bromoethoxy)cyclobutane: Optimal Research Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry SAR Studies Requiring Nonplanar, Conformationally Restricted Scaffolds

(2-Bromoethoxy)cyclobutane is optimally deployed in structure-activity relationship (SAR) programs where the cyclobutane ring's unique conformational properties (~26.3 kcal/mol strain energy, ~88° bond angles) provide quantifiable advantages over cyclopentane (~6.5 kcal/mol) or cyclohexane (~0 kcal/mol) systems. As documented in Nature Synthesis, incorporation of cyclobutane scaffolds enhances physicochemical and pharmacokinetic properties of drug molecules, with polysubstituted cyclobutanes providing improved solubility due to their nonplanar substituent vectors compared to flat arene rings [1]. The compound serves as a precursor for introducing cyclobutyl ether motifs that increase Fsp3 (fraction of sp3-hybridized carbons), a parameter correlated with clinical success rates in drug development.

Bioconjugation Linker Development and ADC Payload Optimization

The specific two-carbon bromoethoxy spacer of (2-bromoethoxy)cyclobutane provides optimal spacing for bioconjugation applications, particularly in antibody-drug conjugate (ADC) linker development. Evidence from ADC studies demonstrates that cyclobutyl-substituted disulfide linkers exhibit strong efficacy in xenograft mouse models, whereas cyclopropyl linker ADCs were inactive, despite similar drug-to-antibody ratios in circulation [2]. Furthermore, replacement of valine with a cyclobutyl moiety in linker technologies increases plasma stability [3]. The bromine atom in (2-bromoethoxy)cyclobutane serves as an excellent leaving group for nucleophilic substitution, enabling covalent attachment of the cyclobutyl-containing linker to payload molecules or targeting moieties .

Synthetic Route Development Requiring Controlled SN2 Reaction Kinetics

(2-Bromoethoxy)cyclobutane is appropriate for synthetic applications where slower, more controlled nucleophilic substitution kinetics are desirable. Cyclobutane derivatives undergo nucleophilic substitution reactions with more difficulty than corresponding cyclopentane and cyclohexane derivatives because the small C–C–C bond angle must expand for the system to progress to an SN1 intermediate or SN2 transition state [4]. This kinetic differentiation enables selective transformations in complex reaction sequences where competing pathways exist. The compound's reactivity profile supports controlled alkylation and etherification reactions, allowing researchers to develop SAR by probing different points of attachment in target molecules.

Building Block Procurement for Cyclobutane-Containing Pharmaceutical Intermediates

(2-Bromoethoxy)cyclobutane is a valuable procurement choice for research programs targeting cyclobutane-containing drug candidates. Currently, nine FDA-approved drugs contain the cyclobutane structure, distributed across therapeutic areas including oncology, neurological diseases, infectious diseases, and endocrine/metabolic disorders [5]. The compound serves as a key synthetic intermediate for introducing the (cyclobutoxy)ethyl fragment into complex molecular architectures, with commercial availability at 95-97% purity from multiple reputable suppliers including Sigma-Aldrich, Leyan, and CymitQuimica . The documented storage conditions (4°C short-term, -20°C for 1-2 years) support long-term research use with maintained stability [6].

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